![molecular formula C13H8O B12555760 1H-Benz[f]inden-1-one CAS No. 159113-90-3](/img/structure/B12555760.png)
1H-Benz[f]inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[f]inden-1-one is a polycyclic aromatic ketone with a unique structure that includes a fused benzene and indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benz[f]inden-1-one can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that ensure high yields and selectivity. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates has been successfully employed to produce indanones in good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benz[f]inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted indanones
Aplicaciones Científicas De Investigación
1H-Benz[f]inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benz[f]inden-1-one involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may interact with enzymes or receptors, leading to specific biological effects. The exact pathways can vary depending on the specific application and the nature of the derivatives used .
Comparación Con Compuestos Similares
- 1H-Indene-1-one
- 2,3-Dihydro-1H-indene-1-one
- 1H-Indazole
Comparison: 1H-Benz[f]inden-1-one is unique due to its fused benzene and indene ring system, which imparts distinct chemical and physical properties. Compared to 1H-Indene-1-one, it has a more complex structure, leading to different reactivity and applications. 2,3-Dihydro-1H-indene-1-one and 1H-Indazole also share some structural similarities but differ in their specific functional groups and resulting chemical behavior .
Propiedades
Número CAS |
159113-90-3 |
|---|---|
Fórmula molecular |
C13H8O |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
cyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H |
Clave InChI |
GKNABNSMFLSGJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


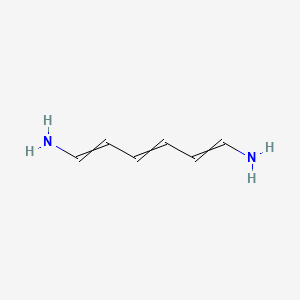
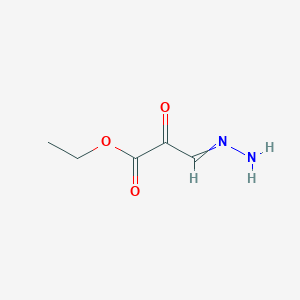


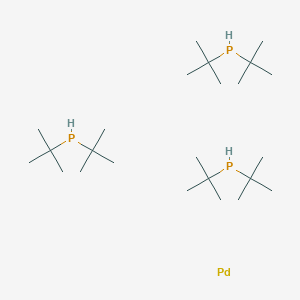
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
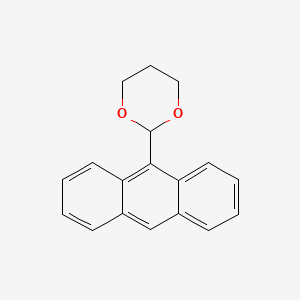
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
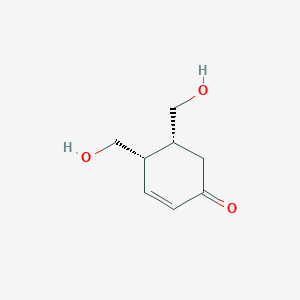
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)

![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
